molecular formula C11H24Cl2N2 B1450354 1-(3-Methylcyclohexyl)piperazine dihydrochloride CAS No. 1609408-92-5

1-(3-Methylcyclohexyl)piperazine dihydrochloride

Cat. No. B1450354
CAS RN: 1609408-92-5
M. Wt: 255.22 g/mol
InChI Key: PSERMAHGJPFIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylcyclohexyl)piperazine dihydrochloride is a chemical compound with the CAS Number: 1609408-92-5 . It has a molecular weight of 255.23 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C11H24Cl2N2 . The InChI code is 1S/C11H22N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h10-12H,2-9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Therapeutic and Diagnostic Applications in Oncology : Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) are studied for potential use as therapeutic and diagnostic tools in oncology. These analogues are designed with reduced lipophilicity for better utility (Abate et al., 2011).

  • Potential Treatment for Schistosomiasis : Hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines have been synthesized for testing their activity against schistosomiasis in experimental animals infected with Schistosoma Japonica (Tung, 1957).

  • Treatment of Type 2 Diabetes and Alzheimer's Diseases : 2-Furoic piperazide derivatives are reported as promising drug candidates for the treatment of type 2 diabetes and Alzheimer's diseases. These derivatives show inhibitory potential against specific enzymes and supported by molecular docking studies (Abbasi et al., 2018).

  • Antidepressant and Antianxiety Applications : A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities (Kumar et al., 2017).

  • Anti-Mycobacterial Activity : Piperazine is a critical building block in developing potent anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

  • Antibacterial Properties : Various piperazine derivatives have been synthesized and evaluated for their antibacterial activities, highlighting the utility of the piperazine unit in developing effective antimicrobial agents (Shroff et al., 2022).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

1-(3-methylcyclohexyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSERMAHGJPFIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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